molecular formula C5H10Cl2N4O2 B2522373 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride CAS No. 2095409-16-6

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

Cat. No.: B2522373
CAS No.: 2095409-16-6
M. Wt: 229.06
InChI Key: WLYIXRIIIRTKIN-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a chemical compound that features a triazole ring, an amino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to inhibition or modulation of their activity . This compound can affect various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is unique due to its combination of the triazole ring with an amino group and a propanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-amino-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)1-9-3-7-2-8-9;;/h2-4H,1,6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIXRIIIRTKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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